molecular formula C20H24ClN3OS B022043 7-Hydroxyprochlorperazine CAS No. 52172-19-7

7-Hydroxyprochlorperazine

Cat. No. B022043
CAS RN: 52172-19-7
M. Wt: 389.9 g/mol
InChI Key: BRUHMTGXYBUCRP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 7-Hydroxyprochlorperazine and its analogs involves multi-step chemical processes. For instance, 7,8-Dihydroxy derivatives of chlorpromazine and related compounds have been prepared through comprehensive synthetic routes. These processes are characterized by their efficiency in introducing hydroxy groups into the phenothiazine core, revealing the versatility and complexity of synthesizing hydroxylated metabolites of chlorphenothiazine derivatives (Lee et al., 1972); (Zirnis et al., 1977).

Molecular Structure Analysis

The molecular structure of 7-Hydroxyprochlorperazine is defined by its phenothiazine core, which is modified by the presence of hydroxy groups. These modifications significantly impact its electronic and chemical properties, as evidenced by studies focusing on the structural characterization through chemical and spectroscopic evidence. The unusual NMR spectral shifts in these compounds have also been a subject of interest, indicating the distinct electronic environment produced by hydroxylation (Lee et al., 1972).

Chemical Reactions and Properties

7-Hydroxyprochlorperazine participates in a variety of chemical reactions, attributed to its functional groups and phenothiazine backbone. It has been shown that hydroxylated phenothiazine derivatives react with oxygen and oxygen radicals, forming hydrogen peroxide and undergoing processes that highlight their reactivity towards oxidative stress conditions. This reactivity underlines the chemical behavior of 7-Hydroxyprochlorperazine in biological and environmental contexts (Heikkila et al., 1975).

Scientific Research Applications

  • Antipsychotic Agent : Bunney and Aghajanian (1974) found that 7-hydroxychlorpromazine effectively reverses amphetamine-induced depression in rat dopaminergic neurons. This suggests its potential as an antipsychotic agent (Bunney & Aghajanian, 1974).

  • Cancer Research : Van Woert and Palmer (1969) reported that chlorpromazine and 7-hydroxychlorpromazine inhibit mouse melanoma growth, indicating potential in developing more effective melanoma chemotherapeutic agents (Van Woert & Palmer, 1969).

  • Pharmacokinetic Evaluation : Aravagiri, Hawes, and Midha (1985) developed a Radioimmunoassay (RIA) procedure for quantitating the 7-hydroxy metabolite of trifluoperazine in human plasma after oral administration. This aids in monitoring drug-drug interactions and drug metabolism (Aravagiri, Hawes, & Midha, 1985).

  • Biological Functions Studies : Kawamoto and Hidaka (1984) identified H-7 (1-(5-Isoquinolinesulfonyl)-2-methylpiperazine) as a selective inhibitor of protein kinase C in rabbit platelets, facilitating studies on the biological functions of protein kinase C in intact cells (Kawamoto & Hidaka, 1984).

  • Analysis Method Development : Tashiro, Naito, Kagawa, and Kawakami (2012) developed a reliable method for analyzing prochlorperazine and its metabolites in human plasma, which is crucial for pharmacokinetic evaluation and clinical research (Tashiro, Naito, Kagawa, & Kawakami, 2012).

Safety And Hazards

Prochlorperazine, a related compound, has been associated with acute toxicity, reproductive toxicity, effects on or via lactation, and specific target organ toxicity . Serious adverse effects (AEs) such as seizure, neuroleptic malignant syndrome, autonomic collapse, tardive dyskinesia have been reported . Fatalities and life-threatening AEs have also been reported .

properties

IUPAC Name

8-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3OS/c1-22-9-11-23(12-10-22)7-2-8-24-17-5-4-16(25)14-20(17)26-19-6-3-15(21)13-18(19)24/h3-6,13-14,25H,2,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUHMTGXYBUCRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCN2C3=C(C=C(C=C3)O)SC4=C2C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00490866
Record name 8-Chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00490866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxyprochlorperazine

CAS RN

52172-19-7
Record name 7-Hydroxyprochlorperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052172197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00490866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-HYDROXYPROCHLORPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0786QQC55N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
A Finn, J Collins, R Voyksner… - The Journal of Clinical …, 2005 - Wiley Online Library
… prochlorperazine, desmethyl prochlorperazine, and 7-hydroxyprochlorperazine (elution #1), … deuterium-labeled prochlorperazine and 7-hydroxyprochlorperazine or deuterium-labeled …
Number of citations: 31 accp1.onlinelibrary.wiley.com
M Tashiro, T Naito, Y Kagawa… - Biomedical …, 2012 - Wiley Online Library
… a simultaneous analytical method for PCZ and its major metabolites, prochlorperazine sulfoxide (PCZSO), N-demethylprochlorperazine (NDPCZ) and 7-hydroxyprochlorperazine (…
JJ Gagliardino, DE Harrison, MR Christie… - Biochemical …, 1980 - portlandpress.com
… When tested at 10 or 50uM, 7-hydroxyprochlorperazine was … , prochlorperazine, 7-hydroxyprochlorperazine or 8-… also a potent inhibitor but 7-hydroxyprochlorperazine (20pM) …
Number of citations: 106 portlandpress.com
KK Midha, C Mackonka, JK Cooper… - British journal of …, 1981 - Wiley Online Library
1 A new sensitive, specific and rapid radioimmunoassay procedure for the determination of plasma concentrations of the neuroleptic drug perphenazine is described. 2 The antiserum …
Number of citations: 23 bpspubs.onlinelibrary.wiley.com
G McKay, SF Cooper, KK Midha - BIOACTIVE ANALYTES, Including CNS …, 1986 - Springer
… 7-Hydroxy-TFZ: 27% towards N-desmethyl-7-hydroxy-TFZ, 16% towards 7-hydroxytrifluopromazine, also 76% towards 7-hydroxyfluphenazine, 52% towards 7-hydroxyprochlorperazine. …
Number of citations: 1 link.springer.com
O sabbatical leave from INRS … - … ANALYTES, Including CNS …, 2013 - books.google.com
… 7-Hydroxy-TFZ: 27% towards M-desmethyl-7-hydroxy-TFZ, 16% towards 7-hydroxytrifluopromazine, also 76% towards 7-hydroxyfluphenazine, 52% towards 7-hydroxyprochlorperazine. …
Number of citations: 0 books.google.com
N Kannikeswaran, L Desai, A Farooqi, L Sivaswamy - Pediatric Neurology, 2021 - Elsevier
… that the reason for greater pain relief at the 24-hour time point compared with the two-hour time point could be that metabolites of prochlorperazine such as 7-hydroxyprochlorperazine, …
Number of citations: 1 www.sciencedirect.com
KK Midha, EM Hawes, G Rauw, J McVittie… - Therapeutic Drug …, 1983 - journals.lww.com
A new sensitive, specific, and rapid radioimmunoassay procedure for the determination of plasma concentrations of the antiemetic drug prochlorperazine is described. The assay …
Number of citations: 6 journals.lww.com
SS Sofer - Journal of Solid-Phase Biochemistry, 1976 - Springer
A method has been developed for the direct immobilization of hepatic microsomes. The technique is simple and efficient. The immobilized microsomes retain biological activity and can …
Number of citations: 5 link.springer.com
II Valvis - 1988 - digitalcommons.njit.edu
… by simultaneous immobilization of cytochrome P-450 and giucurohyltransferase has been reported (10), The glucuronides of 7-hydroxyphenazine and of 7-hydroxyprochlorperazine in …
Number of citations: 0 digitalcommons.njit.edu

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